![molecular formula C₂₀H₁₉FO₂S B1662708 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene CAS No. 168433-84-9](/img/structure/B1662708.png)

5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene

概要

説明

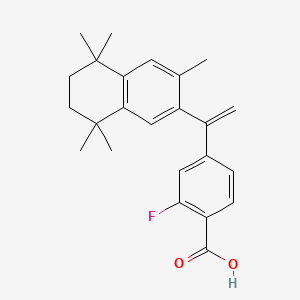

Spiro compounds are a class of organic compounds that have two rings sharing one atom, forming a structure that resembles a figure-eight or a bow tie . The compound you mentioned has a spiro[2.4]hept-5-ene core, which means it has a seven-membered ring (heptane) with a double bond (ene) at the 5-position, and a spiro junction at the 2 and 4 positions . Attached to this core are two phenyl rings, one with a fluorine atom (4-Fluorophenyl) and the other with a methylsulfonyl group (4-methylsulfonylphenyl).

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic core followed by the introduction of the phenyl rings . The fluorine and methylsulfonyl groups could be introduced via electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core and the attached phenyl rings . The presence of the double bond in the heptane ring and the electronegative fluorine atom would create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The double bond in the heptane ring could participate in addition reactions . The fluorine atom and the methylsulfonyl group on the phenyl rings could direct electrophilic aromatic substitution reactions to certain positions on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the methylsulfonyl group could increase the compound’s polarity, potentially affecting its solubility in various solvents .科学的研究の応用

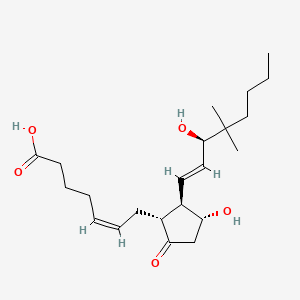

Cyclooxygenase Inhibition

One of the key applications of this compound is in the field of cyclooxygenase (COX) inhibition. Novel spiro compounds like 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene have been synthesized and shown to be potent inducible cyclooxygenase (COX-2) inhibitors. These inhibitors are particularly significant due to their high selectivity and potency, with some exhibiting inhibition in the low nanomolar range and selectivity ratios reaching four orders of magnitude. A methyl sulfone spiro[2.4]hept-5-ene compound was found to be orally active in a rat arthritis model without causing gastric lesions, indicating its potential therapeutic applications (Reitz et al., 1995).

Polymer Chemistry and Material Science

Spiro compounds, including variants of this compound, have been utilized in the synthesis of novel materials. For example, they have been used in the creation of novel polymeric alloys with improvements in toughness over standard polylactic acid (PLA) materials. These advances in material science offer potential applications in various industrial and biomedical fields (Jing & Hillmyer, 2008).

Antimicrobial and Anticancer Research

Some spiro compounds have shown promising results in antimicrobial and anticancer research. For instance, spiro-piperidin-4-ones have been synthesized and shown effective against Mycobacterium tuberculosis, with one compound demonstrating significant in vitro and in vivo activity. This suggests potential applications in the treatment of tuberculosis and other bacterial infections (Kumar et al., 2008). Additionally, certain spiro compounds have exhibited cytotoxicity against cancerous liver cells, highlighting their potential as anti-liver cancer agents (Abolhasani et al., 2020).

Optoelectronic Applications

In the field of optoelectronics, spiro compounds have been used in the development of organic light-emitting diodes (OLEDs). Spiro-type host materials doped with blue dopant materials have shown high color purity and efficiency, indicating their potential use in the production of OLED displays (Jeon et al., 2009).

将来の方向性

特性

IUPAC Name |

5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCIAZMKVAJRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

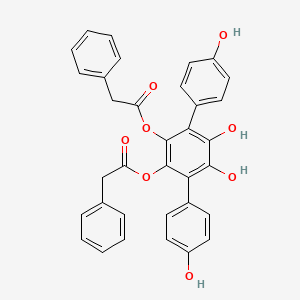

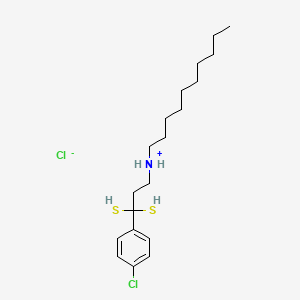

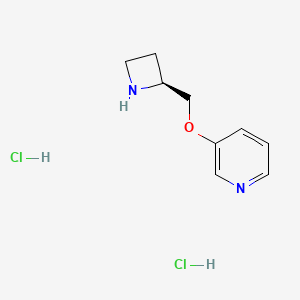

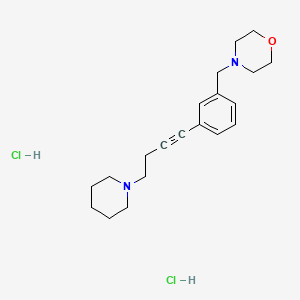

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)

![5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide](/img/structure/B1662640.png)

![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)

![3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide](/img/structure/B1662642.png)